9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine
Description
9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine is a substituted purine derivative characterized by:
- N9-Benzyl substitution: Enhances lipophilicity and influences steric interactions with biological targets .
- C2-Chloro group: Modulates electronic properties and serves as a reactive site for further functionalization .
This compound is synthesized via alkylation of dichloropurine intermediates, as exemplified in European Patent SPECIFICATION methods .
Properties
Molecular Formula |
C19H16ClN5O |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
9-benzyl-2-chloro-N-(4-methoxyphenyl)purin-6-amine |
InChI |
InChI=1S/C19H16ClN5O/c1-26-15-9-7-14(8-10-15)22-17-16-18(24-19(20)23-17)25(12-21-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,23,24) |
InChI Key |
LQEGRUOUEVUFIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine is a purine derivative with significant potential in medicinal chemistry, particularly in the development of antitumor agents. This compound features a unique molecular structure that includes a benzyl group, a chloro substituent, and a methoxyphenyl group, which contribute to its biological activity.
- Molecular Formula : C16H16ClN5O
- Molecular Weight : 365.82 g/mol
- CAS Number : 39639-47-9
The presence of functional groups such as the chloro and amine allows for various chemical reactions, enhancing its potential as a therapeutic agent. The methoxy group may also influence its reactivity and solubility properties.
Antitumor Activity
Research indicates that 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine exhibits significant biological activities, particularly as an inhibitor of tubulin polymerization . This mechanism is crucial in cancer therapy since inhibiting tubulin polymerization disrupts cell division, leading to apoptosis in tumor cells.
In vitro studies have demonstrated that this compound can effectively inhibit proliferation in various cancer cell lines, suggesting its potential as an anticancer drug. The structure-activity relationship (SAR) studies indicate that modifications to the purine scaffold can enhance biological efficacy against specific cancer types.
The compound interacts with tubulin, a protein essential for mitosis, thereby preventing the formation of microtubules necessary for cell division. This action is critical in targeting rapidly dividing cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-N-(phenylmethyl)-1H-purin-6-amine | C12H10ClN5 | Lacks methoxy group; simpler structure |
| 6-Benzylamino-2-chloropurine | C12H11ClN4 | Similar core but different substituents |
| 9-Methyl-N-(4-methoxyphenyl)-purin-6-amine | C15H15ClN4O | Contains methyl instead of benzyl group |
Uniqueness : The combination of both a benzyl and a methoxyphenyl group distinguishes this compound from others, potentially enhancing its biological activity and selectivity for specific targets within cancer treatment paradigms.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Assays : Studies have shown that at concentrations ranging from 10 µM to 50 µM, 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine significantly inhibits cell proliferation in various cancer cell lines including breast and lung cancer models. The IC50 values indicate a concentration-dependent response.
- Mechanistic Studies : Interaction studies reveal that the compound binds with high affinity to tubulin, disrupting its polymerization process. This was confirmed through fluorescence microscopy and flow cytometry analyses.
- SAR Studies : Research has shown that modifications to the benzyl and methoxy groups can lead to enhanced potency against specific cancer types, indicating pathways for further drug development.
Comparison with Similar Compounds
Substituent Variations at the N9 Position
Key Insights :
Variations at the N6 Position
Key Insights :
Modifications in Purine Ring Substitution
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